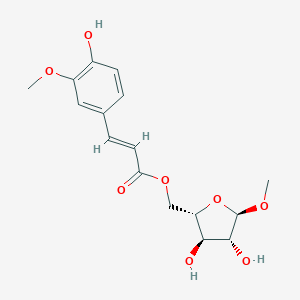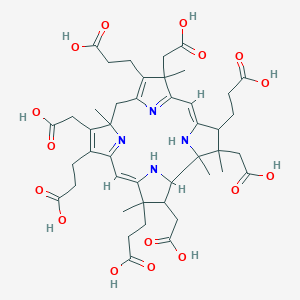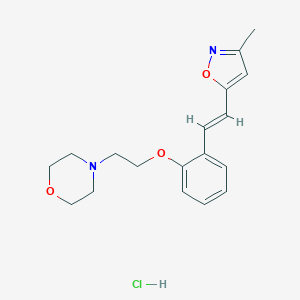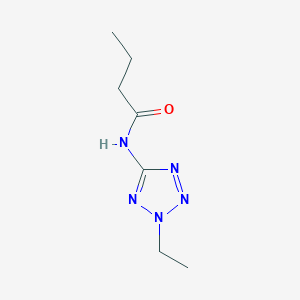![molecular formula C16H16BrN3O2S B237835 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of focus is the development of new drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-pyridinecarboxamide in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research on 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has primarily focused on its potential therapeutic applications. The compound has been shown to exhibit significant anticancer activity, with studies indicating that it is effective against a range of cancer cell lines. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Molekularformel |
C16H16BrN3O2S |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-4-5-18-13(6-9)19-16(23)20-15(21)12-8-11(17)7-10(2)14(12)22-3/h4-8H,1-3H3,(H2,18,19,20,21,23) |
InChI-Schlüssel |
MFYNDJYGDIMOPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2OC)C)Br |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=C(C(=CC(=C2)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)








